molecular formula C18H16O5 B600766 6,2',4'-Trimethoxyflavone CAS No. 720675-74-1

6,2',4'-Trimethoxyflavone

Cat. No.: B600766
CAS No.: 720675-74-1
M. Wt: 312.32
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,2’,4’-trimethoxyflavone typically involves the methoxylation of flavone derivatives. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization and further methoxylation .

Industrial Production Methods

Industrial production of 6,2’,4’-trimethoxyflavone may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6,2’,4’-Trimethoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6,2’,4’-Trimethoxyflavone has diverse applications in scientific research:

    Chemistry: Used as a model compound to study flavonoid chemistry and reactivity.

    Biology: Investigated for its effects on cellular processes and gene expression.

    Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anti-cancer research.

    Industry: Utilized in the development of bioactive compounds and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,2’,4’-Trimethoxyflavone is unique in its ability to act as a pure AHR antagonist without partial agonist activity. This distinguishes it from other AHR antagonists like alpha-napthoflavone, which exhibit partial agonist activity. Additionally, it shows no species or promoter dependence, making it a superior tool for precise dissection of AHR function .

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-11-5-7-16-14(8-11)15(19)10-18(23-16)13-6-4-12(21-2)9-17(13)22-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWFDVDASNSUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)C3=C(C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350974
Record name 6,2',4'-trimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720675-90-1
Record name 6,2',4'-trimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 720675-90-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Customer
Q & A

Q1: How does 6,2',4'-Trimethoxyflavone interact with its target and what are the downstream effects?

A1: this compound (TMF) acts as a potent antagonist of the aryl hydrocarbon receptor (AHR) [, ]. It competitively binds to AHR, preventing the binding of agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and benzo[a]pyrene. This inhibition of AHR activation leads to downstream effects such as reduced expression of AHR target genes like CYP1A1 [] and modulation of various cellular processes including inflammation, adipogenesis, and extracellular matrix deposition [, , ].

Q2: What is the mechanism behind the anti-inflammatory effects of TMF?

A2: TMF exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α []. While the exact mechanism needs further investigation, it is likely linked to its AHR antagonism, as AHR activation has been implicated in inflammatory responses [].

Q3: Has TMF shown any potential in treating metabolic disorders like obesity?

A3: In vitro studies suggest that TMF might have anti-obesity effects. It demonstrated dose-dependent inhibition of pancreatic lipase, an enzyme crucial for dietary fat digestion and absorption []. Additionally, TMF reduced lipid accumulation in 3T3-L1 adipocytes and downregulated the expression of adipogenic and lipogenic genes such as PPAR-γ, C/EBP α and β, SREBF 1, FASN, aP2, and leptin [].

Q4: Are there any in vivo studies supporting the therapeutic potential of TMF?

A4: Yes, TMF has shown promising results in preclinical animal models. In a rat model of hepatic ischemia-reperfusion injury, post-ischemic administration of TMF significantly reduced liver damage, improved liver function markers, and attenuated apoptosis []. Furthermore, in a mouse model of intracerebral hemorrhage, TMF treatment limited hematoma expansion and preserved blood-brain barrier integrity, leading to neurological benefits [].

Q5: Does the structure of TMF influence its AHR antagonistic activity?

A5: While the exact structure-activity relationship of TMF is yet to be fully elucidated, comparisons with other flavonoids suggest that the presence and position of methoxy groups on the flavone backbone are crucial for its AHR antagonistic activity [, ].

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